Cas no 2172000-74-5 (5-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}oxolane-3-carboxylic acid)

5-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}oxolane-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}oxolane-3-carboxylic acid
- 2172000-74-5
- 5-{[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}oxolane-3-carboxylic acid
- EN300-1555018
-
- インチ: 1S/C27H32N2O6/c1-3-27(4-2,25(32)28-14-18-13-17(15-34-18)24(30)31)29-26(33)35-16-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-12,17-18,23H,3-4,13-16H2,1-2H3,(H,28,32)(H,29,33)(H,30,31)
- InChIKey: YODDFICSBPJFJR-UHFFFAOYSA-N
- SMILES: O1CC(C(=O)O)CC1CNC(C(CC)(CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
計算された属性
- 精确分子量: 480.22603674g/mol
- 同位素质量: 480.22603674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 6
- 重原子数量: 35
- 回転可能化学結合数: 10
- 複雑さ: 747
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 114Ų
- XLogP3: 3.6
5-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}oxolane-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1555018-0.5g |
5-{[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}oxolane-3-carboxylic acid |
2172000-74-5 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1555018-0.1g |
5-{[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}oxolane-3-carboxylic acid |
2172000-74-5 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1555018-0.25g |
5-{[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}oxolane-3-carboxylic acid |
2172000-74-5 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1555018-10.0g |
5-{[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}oxolane-3-carboxylic acid |
2172000-74-5 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1555018-50mg |
5-{[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}oxolane-3-carboxylic acid |
2172000-74-5 | 50mg |
$2829.0 | 2023-09-25 | ||
Enamine | EN300-1555018-100mg |
5-{[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}oxolane-3-carboxylic acid |
2172000-74-5 | 100mg |
$2963.0 | 2023-09-25 | ||
Enamine | EN300-1555018-5.0g |
5-{[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}oxolane-3-carboxylic acid |
2172000-74-5 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1555018-500mg |
5-{[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}oxolane-3-carboxylic acid |
2172000-74-5 | 500mg |
$3233.0 | 2023-09-25 | ||
Enamine | EN300-1555018-10000mg |
5-{[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}oxolane-3-carboxylic acid |
2172000-74-5 | 10000mg |
$14487.0 | 2023-09-25 | ||
Enamine | EN300-1555018-5000mg |
5-{[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}oxolane-3-carboxylic acid |
2172000-74-5 | 5000mg |
$9769.0 | 2023-09-25 |
5-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}oxolane-3-carboxylic acid 関連文献
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
5-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}oxolane-3-carboxylic acidに関する追加情報
Introduction to 5-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}oxolane-3-carboxylic Acid (CAS No. 2172000-74-5)
5-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}oxolane-3-carboxylic acid, identified by its CAS number 2172000-74-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules that exhibit promising properties for use in drug development, particularly in the context of targeted therapy and molecular recognition.
The molecular structure of this compound is characterized by a complex arrangement of functional groups, including an oxolane ring, an amide linkage, and a fluorenylmethoxycarbonyl (Fmoc) moiety. The presence of these features not only contributes to its unique chemical properties but also opens up numerous possibilities for its application in synthetic chemistry and medicinal chemistry. Specifically, the oxolane ring provides a rigid scaffold that can enhance the stability and bioavailability of the molecule, while the amide and Fmoc groups are well-known for their role in peptide synthesis and protease inhibition.
In recent years, there has been a growing interest in the development of novel compounds that can interact selectively with biological targets. The structure of 5-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}oxolane-3-carboxylic acid makes it an attractive candidate for such applications. For instance, the Fmoc group is commonly used in solid-phase peptide synthesis (SPPS), where it serves as an protecting group for amino acids. This property makes the compound valuable for researchers working on peptide-based therapeutics.
Moreover, the fluorenylmethoxycarbonyl moiety is known for its fluorescence properties, which can be exploited in various biochemical assays and imaging techniques. This feature is particularly useful in drug discovery processes where real-time monitoring of molecular interactions is required. The oxolane ring, on the other hand, contributes to the overall solubility and metabolic stability of the compound, making it a suitable candidate for oral administration or systemic delivery.
Recent studies have highlighted the potential of this compound in the development of targeted therapies for various diseases. For example, researchers have explored its interactions with enzymes and receptors involved in cancer progression. The rigid structure provided by the oxolane ring allows for precise alignment with biological targets, enhancing binding affinity and efficacy. Additionally, the presence of multiple functional groups provides opportunities for further chemical modification, enabling the design of derivatives with improved pharmacokinetic properties.
The amide linkage in 5-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}oxolane-3-carboxylic acid is another key feature that contributes to its versatility. Amides are well-known for their role as bioisosteres, meaning they can replace other functional groups while maintaining similar biological activity. This property makes amides valuable in drug design, as they can be used to optimize solubility, permeability, and metabolic stability without significantly altering the pharmacological profile of the molecule.
In addition to its potential in drug development, this compound has also been studied for its applications in materials science. The combination of rigid and flexible structural elements allows it to form stable polymers and coatings with unique properties. These materials can be used in various industrial applications, including electronics, optics, and biodegradable packaging.
The synthesis of 5-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}oxolane-3-carboxylic acid involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and protecting group strategies is essential to achieve the desired molecular architecture. These methods are well-established in organic chemistry and have been widely used in the synthesis of complex pharmaceuticals.
One of the most significant challenges in synthesizing this compound is controlling regioselectivity during functional group installation. The presence of multiple reactive sites requires precise control over reaction conditions to avoid unwanted side products. However, with proper optimization, it is possible to achieve high selectivity and yield, making this compound a viable candidate for further development.
The potential applications of 5-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}oxolane-3-carboxylic acid extend beyond pharmaceuticals and materials science. Researchers have also explored its use in agrochemicals and environmental science. For example, derivatives of this compound have shown promise as herbicides and fungicides due to their ability to interact with biological targets in plants and fungi.
In conclusion, 5-{2-ethyl-2-({(9H-fluorenine methoxy carbonyl})amino)butanamidomethyl}oxolane -3 -carboxylic acid (CAS No. 2172000 -74 -5) is a multifunctional compound with significant potential across multiple scientific disciplines. Its unique structural features make it an attractive candidate for drug development, materials science, agrochemicals ,and environmental applications . With further research ,this compound could play a crucial role i n advancing our understanding o f biological systems . p >
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